molecular formula C17H15NO5 B11062496 4-(3,4-dimethoxybenzyl)-2H-1,4-benzoxazine-2,3(4H)-dione

4-(3,4-dimethoxybenzyl)-2H-1,4-benzoxazine-2,3(4H)-dione

Cat. No.: B11062496
M. Wt: 313.30 g/mol
InChI Key: HPCYHVPQMGXQJO-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxybenzyl)-2H-1,4-benzoxazine-2,3(4H)-dione: veratryl benzoxazine , is a heterocyclic compound with a unique structure. It combines a benzoxazine ring with a 3,4-dimethoxybenzyl group. Let’s break down its features:

Preparation Methods

Synthetic Routes::

    Direct Synthesis: Veratryl benzoxazine can be synthesized directly by cyclization of appropriate precursors under specific conditions.

    Ring-Opening Polymerization (ROP): Polymerization of benzoxazine monomers yields high-molecular-weight materials with applications in coatings and adhesives.

Reaction Conditions::

    Temperature: Elevated temperatures (around 60 °C) favor monolayer formation.

    Proton Source: Presence of protons (e.g., trifluoroacetic acid) facilitates cleavage of the protective group.

Industrial Production::
  • Industrial-scale production methods may involve ROP or other polymerization techniques.

Chemical Reactions Analysis

Veratryl benzoxazine undergoes various reactions:

    Ring Opening: During polymerization, the oxazine ring opens, leading to polymer formation.

    C-C Bond Formation: The protective group remains stable under Pd-catalyzed C-C bond formation conditions, aiding precursor synthesis.

Common reagents include acids (e.g., trifluoroacetic acid) and catalysts (e.g., Pd complexes).

Scientific Research Applications

Veratryl benzoxazine finds applications in:

    Polymer Chemistry: As a monomer for high-performance polymers.

    Materials Science: Coatings, adhesives, and flame-retardant materials.

    Biomedical: Potential drug delivery systems due to its stability and solubility-enhancing group.

Mechanism of Action

    Targets: Specific molecular targets remain an active area of research.

    Pathways: Investigate how veratryl benzoxazine interacts with cellular pathways.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other benzoxazines.

    Similar Compounds: Explore related benzoxazines, such as veratryl benzoxazine derivatives.

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-1,4-benzoxazine-2,3-dione

InChI

InChI=1S/C17H15NO5/c1-21-14-8-7-11(9-15(14)22-2)10-18-12-5-3-4-6-13(12)23-17(20)16(18)19/h3-9H,10H2,1-2H3

InChI Key

HPCYHVPQMGXQJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3OC(=O)C2=O)OC

Origin of Product

United States

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